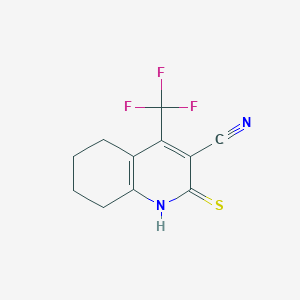

2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

Historical Context of Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives have occupied a central role in organic and medicinal chemistry since the early 20th century. These bicyclic compounds, featuring a benzene ring fused to a partially saturated pyridine ring, gained prominence due to their structural similarity to alkaloids and their versatile pharmacological properties. The first synthetic routes to tetrahydroquinolines, such as the hydrogenation of quinolines using heterogeneous catalysts, were established in the 1930s. By the 1960s, derivatives like oxamniquine (an antischistosomal agent) and nicainoprol (an antiarrhythmic) demonstrated their therapeutic potential.

The introduction of substituents such as trifluoromethyl (-CF₃) and thiol (-SH) groups marked a significant evolution in the 21st century. These modifications enhanced metabolic stability and target-binding affinity, aligning with modern drug discovery paradigms. For example, the trifluoromethyl group’s electron-withdrawing properties improve resistance to oxidative degradation, while thiol groups enable disulfide bridge formation in protein-ligand interactions.

Discovery and Initial Characterization of 2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

This compound (CAS RN: 306935-92-2) was first synthesized in the early 2000s through a multi-step protocol involving cyclization and functionalization reactions. Key synthetic steps include:

- Cyclization : Formation of the tetrahydroquinoline core via Povarov [4+2] cycloaddition between aniline derivatives and electron-rich alkenes.

- Trifluoromethylation : Introduction of the -CF₃ group using Langlois’ reagent (CF₃SO₂Na) under electrochemical conditions.

- Thiolation : Sulfur incorporation via nucleophilic substitution or thio-Michael addition.

Initial characterization data revealed:

Position within Heterocyclic Chemistry Framework

The compound belongs to the tetrahydroquinoline family, a subclass of nitrogen-containing heterocycles. Its structure features three critical functional groups:

- Tetrahydroquinoline Core : Provides rigidity and planar aromaticity for π-π stacking interactions.

- Trifluoromethyl Group : Enhances lipophilicity and bioavailability (logP = 2.8).

- Cyanomercapto Moiety : Acts as a hydrogen-bond acceptor and metal-coordination site.

These attributes make it a valuable scaffold for synthesizing bioactive molecules. For instance, the cyan group (-C≡N) facilitates further derivatization via nucleophilic addition or cyclocondensation.

Research Significance in Contemporary Chemical Science

Recent studies highlight three key applications:

- Medicinal Chemistry :

Properties

IUPAC Name |

2-sulfanylidene-4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2S/c12-11(13,14)9-6-3-1-2-4-8(6)16-10(17)7(9)5-15/h1-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDUDTDTFZCTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380167 | |

| Record name | 2-Sulfanylidene-4-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-92-2 | |

| Record name | 1,2,5,6,7,8-Hexahydro-2-thioxo-4-(trifluoromethyl)-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Sulfanylidene-4-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Construction of the tetrahydroquinoline ring system.

- Introduction of the trifluoromethyl substituent at the 4-position.

- Installation of the mercapto (-SH) group at the 2-position.

- Introduction of the carbonitrile (-CN) group at the 3-position.

The mercapto group is often introduced via nucleophilic substitution or thiolation reactions, while the carbonitrile group is introduced through cyanation reactions using metal cyanides.

Detailed Synthetic Routes

Thiolation of Quinoline Derivatives

A common approach to introduce the mercapto group involves the reaction of quinoline derivatives with sodium hydrosulfide or other sulfur nucleophiles. For example, in related quinoline-thione syntheses, sodium hydrosulfide hydrate is added to a bis-chloride quinoline intermediate in dry pyridine at room temperature, followed by precipitation and purification steps. This method can be adapted for the tetrahydroquinoline scaffold.

Cyanation Using Metal Cyanides

The carbonitrile group at the 3-position is introduced by cyanation of a suitable precursor, often a halogenated intermediate. According to patent literature, metal cyanides (e.g., sodium or potassium cyanide) are used in 1 to 3 equivalents relative to the substrate. The reaction is carried out in inert solvents such as N,N-dimethylacetamide or N,N-dimethylformamide at elevated temperatures (140–160 °C) for 8 to 48 hours to achieve completion.

The reaction scheme involves:

- Halogenated tetrahydroquinoline intermediate (e.g., bromide)

- Reaction with metal cyanide in amide solvent

- Isolation of the nitrile product by aqueous workup and extraction

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is generally introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials. Specific methods for this compound are less documented but typically involve the use of trifluoromethylated precursors or reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent in the synthetic sequence.

Typical Reaction Conditions and Purification

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Thiolation | Sodium hydrosulfide hydrate | Dry pyridine | ~20 °C | 1 hour | Precipitation, filtration, drying |

| Cyanation | Metal cyanide (NaCN, KCN) | N,N-Dimethylacetamide (DMAc) | 140–160 °C | 8–48 hours | Extraction with ether or toluene |

| Trifluoromethylation | Trifluoromethylating agent (e.g., CF3I) | Appropriate inert solvent | Variable | Variable | Often early step or via substituted precursors |

| Purification | Recrystallization from ethanol or similar | Ethanol or other solvents | Ambient | Until pure | Vacuum drying recommended |

Research Findings and Optimization

- The use of amide solvents like N,N-dimethylacetamide is preferred for cyanation due to their inertness and ability to dissolve both organic substrates and metal cyanides.

- Reaction temperature and time are critical parameters; higher temperatures (140–160 °C) and prolonged reaction times (up to 48 hours) improve cyanation yields.

- Thiolation reactions proceed efficiently at room temperature with sodium hydrosulfide in pyridine, providing good yields of mercapto derivatives.

- Purification by recrystallization from ethanol is effective in removing impurities and obtaining analytically pure material.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonitrile group can be reduced to primary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are common oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typical reducing conditions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Primary amines.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structures to 2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile exhibit significant anticancer properties. For example, studies have shown that certain substituted quinolines can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways .

- A patent describes the use of related compounds for treating neoplasms and polycystic kidney disease, suggesting a therapeutic potential for this compound in oncology .

-

Antioxidant Properties :

- The thiol group in the compound is known for its antioxidant capabilities. Thiols can neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity of similar compounds has been documented in several studies .

Toxicological Studies

- Risk Assessment :

- The TOXIN knowledge graph has been developed to assess the toxicity of cosmetic ingredients, including compounds similar to 2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile. This tool integrates historical animal data with non-animal methodologies to predict repeated-dose toxicity .

- In vitro studies utilizing human-based New Approach Methodologies (NAMs) are recommended for understanding the biological activity of such compounds and their potential adverse effects on human health .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the mercapto group can form covalent bonds with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl vs. However, this substitution reduces metabolic stability due to the absence of fluorine .

Halogen Substitution : The chloro-fluorophenyl analog (CAS: 1708079-57-5) demonstrates how halogen atoms enhance electrophilicity, which may improve binding to electron-rich biological targets .

Biological Activity

2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS: 306935-92-2) is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound belongs to the tetrahydroquinoline family and features a thiol group and a trifluoromethyl substituent. Its unique structure contributes to its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Compounds structurally similar to 2-mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile have demonstrated antimicrobial efficacy. A comparative study indicated that certain tetrahydroquinoline derivatives possess notable antibacterial and antifungal activities . The mechanism typically involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Antitumor Activity

Tetrahydroquinoline derivatives have been investigated for their antitumor properties. The modification of the quinoline scaffold has been linked to enhanced cytotoxicity against various cancer cell lines . Although specific data on the target compound is scarce, the presence of the thiol group may contribute to redox activity that can induce apoptosis in cancer cells.

Study on Antiviral Properties

A study conducted on novel THIQ derivatives demonstrated their potential as antiviral agents. The synthesized compounds were tested for cytotoxicity and antiviral activity against human coronaviruses. Results indicated that specific substitutions on the THIQ scaffold could enhance antiviral efficacy while maintaining low cytotoxicity levels .

Antimicrobial Efficacy Assessment

Research assessing the antimicrobial properties of tetrahydroquinolines revealed that modifications at specific positions on the quinoline ring could significantly improve antibacterial activity against resistant strains of bacteria. The findings suggest that 2-mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile could be a candidate for further investigation in this area .

Data Summary

| Activity Type | Compound | Tested Strains | Results |

|---|---|---|---|

| Antiviral | THIQ Derivatives | HCoV-229E, HCoV-OC43 | Significant inhibition observed |

| Antimicrobial | Tetrahydroquinolines | Various bacterial strains | Notable antibacterial activity |

| Antitumor | THIQ Derivatives | Various cancer cell lines | Induced apoptosis with low toxicity |

Q & A

Q. What synthetic methodologies are effective for constructing the tetrahydroquinoline core in 2-mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile?

The tetrahydroquinoline scaffold can be synthesized via cyclocondensation of cyclohexanone with nitrile-containing precursors (e.g., malononitrile derivatives) in the presence of ammonium acetate as a catalyst . The trifluoromethyl group is typically introduced via electrophilic substitution or by using trifluoromethylation reagents at an early synthetic stage. Post-synthetic modifications, such as thiol (-SH) functionalization, may require protective group strategies to avoid undesired side reactions.

Q. How can researchers validate the structural identity and purity of this compound?

Key techniques include:

- NMR spectroscopy : Confirm the presence of the tetrahydroquinoline backbone (δ 1.6–2.5 ppm for aliphatic protons) and trifluoromethyl group (δ 120–125 ppm in NMR) .

- IR spectroscopy : Detect the carbonitrile stretch (~2220 cm) and thiol (-SH) absorption (~2550 cm) .

- Elemental analysis : Verify the empirical formula (e.g., CHFNS) .

Advanced Research Questions

Q. What experimental approaches can address discrepancies in biological activity data across studies?

- Dose-response validation : Re-evaluate IC values under standardized conditions (e.g., ATP concentration in kinase assays) to rule out assay variability .

- Off-target profiling : Use broad-spectrum kinase panels (e.g., Src, PI3Kδ) to assess selectivity, as structural analogs like PP2/PP3 show divergent inhibitory profiles .

- Metabolic stability assays : Test for cytochrome P450 interactions, as the trifluoromethyl group may alter hepatic metabolism .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic and pharmacodynamic properties?

The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation and improves membrane permeability via lipophilicity modulation. However, it may introduce steric hindrance, reducing binding affinity to targets like mGluR3, as seen in structurally related modulators . Computational docking studies (e.g., AutoDock Vina) can predict steric clashes in receptor-binding pockets .

Q. What strategies optimize the compound’s solubility for in vivo neuropharmacology studies?

- Salt formation : Use hydrochloride or mesylate salts to improve aqueous solubility.

- Co-solvent systems : Employ PEG-400 or cyclodextrin-based formulations, which are effective for hydrophobic tetrahydroquinoline derivatives .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the thiol moiety to enhance bioavailability .

Data Contradictions and Resolution

Q. Why do synthetic yields vary for structurally similar tetrahydroquinoline carbonitriles?

Yields depend on:

- Reagent purity : Impurities in trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) can reduce efficiency .

- Reaction time : Over-cyclization in the presence of excess ammonium acetate leads to byproducts like pyrimidoquinolines .

- Temperature control : Optimal yields (~50%) are achieved at 80–90°C, as higher temperatures promote decomposition .

Q. How to reconcile conflicting reports on kinase inhibition potency?

- Assay conditions : Variations in ATP concentration (e.g., 1 mM vs. 10 µM) significantly impact IC values for ATP-competitive inhibitors .

- Protein source : Recombinant vs. native kinases may exhibit differing conformational states affecting inhibitor binding .

Methodological Recommendations

Designing a robust SAR study for this compound:

- Core modifications : Compare activity of 5,6,7,8-tetrahydroquinoline vs. fully aromatic quinoline analogs to assess ring saturation effects .

- Substituent scanning : Replace the trifluoromethyl group with -CFH or -CH to evaluate electronic vs. steric contributions .

- Thiol replacement : Substitute -SH with -SCH or -SOCH to probe redox sensitivity .

Handling stability issues during storage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.